molecular formula C17H20O6 B107271 Ethyl 1,3,6,8-tetramethoxy-2-naphthoate CAS No. 17213-51-3

Ethyl 1,3,6,8-tetramethoxy-2-naphthoate

Cat. No.: B107271
CAS No.: 17213-51-3
M. Wt: 320.3 g/mol
InChI Key: OJBVVJORRJKHMW-UHFFFAOYSA-N
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Description

Ethyl 1,3,6,8-tetramethoxy-2-naphthoate (CAS 17276-03-8, molecular formula C₁₄H₁₆O₄) is a naphthalene derivative featuring methoxy groups at positions 1, 3, 6, and 8, and an ethyl ester at position 2. This compound is structurally characterized by a fully substituted naphthalene core, where the methoxy groups confer electron-donating properties, while the ester group enhances lipophilicity. It is primarily utilized in synthetic organic chemistry and materials science, though its biological activity remains understudied .

Properties

CAS No.

17213-51-3

Molecular Formula

C17H20O6

Molecular Weight

320.3 g/mol

IUPAC Name

ethyl 1,3,6,8-tetramethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C17H20O6/c1-6-23-17(18)15-12(20-3)8-10-7-11(19-2)9-13(21-4)14(10)16(15)22-5/h7-9H,6H2,1-5H3

InChI Key

OJBVVJORRJKHMW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2C=C1OC)OC)OC)OC

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2C=C1OC)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

2,3,6,7-Tetramethoxynaphthalene (CAS 33033-33-9)
  • Molecular Formula : C₁₄H₁₆O₄
  • Substituents : Methoxy groups at positions 2, 3, 6, and 5.
  • Key Differences: The shifted methoxy positions alter the electronic distribution of the naphthalene ring.
  • Applications : Used in isomer studies and as a reference standard in chromatography .

Functional Group Variants

Ethyl 1,3-Dihydroxy-6,8-dimethoxy-2-naphthoate
  • Molecular Formula : C₁₃H₁₄O₆
  • Substituents : Hydroxyl groups at positions 1 and 3, methoxy groups at 6 and 8, and an ethyl ester at position 2.
  • Key Differences: The hydroxyl groups increase polarity and hydrogen-bonding capacity compared to methoxy groups, making this compound more soluble in polar solvents. This structural difference may enhance antioxidant activity, as seen in related flavonoid derivatives .
Methyl 1,4-Dihydroxy-2-naphthoate
  • Substituents : Hydroxyl groups at positions 1 and 4, and a methyl ester at position 2.
5-Hydroxy-6,7,3',4'-Tetramethoxy Flavone
  • Source : Isolated from Forsskaolea viridis ().
  • Key Features : A flavone with tetramethoxy and hydroxyl groups.
  • Relevance : Demonstrates antimicrobial and antioxidant activities, suggesting that methoxy-rich compounds may exhibit similar bioactivity. However, the target compound’s ester group and naphthalene core could alter its pharmacokinetic profile .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituent Positions Key Properties/Applications Reference
Ethyl 1,3,6,8-tetramethoxy-2-naphthoate 17276-03-8 C₁₄H₁₆O₄ 1,3,6,8-OCH₃; 2-COOEt Synthetic intermediate, potential bioactivity
2,3,6,7-Tetramethoxynaphthalene 33033-33-9 C₁₄H₁₆O₄ 2,3,6,7-OCH₃ Isomer studies, chromatography
Ethyl 1,3-dihydroxy-6,8-dimethoxy-2-naphthoate - C₁₃H₁₄O₆ 1,3-OH; 6,8-OCH₃; 2-COOEt Higher polarity, antioxidant potential

Research Findings and Implications

Synthetic Utility : this compound’s ethyl ester group may facilitate its use in coupling reactions, as seen in the synthesis of pyrene-based ligands like Et₄TBAPy ().

Stability : The 1,3,6,8 substitution pattern may confer resistance to enzymatic degradation, analogous to the stability of 1,3,6,8-tetrachlorodibenzo-p-dioxin in fungal degradation studies ().

Bioactivity Potential: While direct evidence is lacking, structurally related methoxy-flavonoids exhibit antimicrobial and antioxidant properties, suggesting avenues for pharmacological exploration .

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